4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using specific methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), an emerging cancer treatment method. Research into zinc phthalocyanine substituted with benzenesulfonamide groups has shown promising results. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Asymmetric Alkylation Reactions
Benzenesulfonamides have also found application in asymmetric synthesis, which is crucial for producing chiral molecules. For example, cinchonidinium salts derived from 4-(bromomethyl)benzenesulfonamides have shown highly enantioselective catalytic activity in asymmetric benzylation reactions, producing phenylalanine derivatives with significant yield and enantioselectivity (Itsuno, Yamamoto, & Takata, 2014).
Inhibitory Effects on Carbonic Anhydrase
The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on human carbonic anhydrase I and II isoenzymes have been studied. These compounds have been shown to potently inhibit these isoenzymes, indicating potential therapeutic applications in conditions where inhibition of carbonic anhydrase is beneficial (Gul et al., 2016).
Synthesis and Structural Studies
Research on the synthesis and structural characterization of compounds featuring the benzenesulfonamide group, such as methylbenzenesulfonamide CCR5 antagonists, highlights the relevance of these compounds in drug development, particularly for targeting preparations in the prevention of HIV-1 infection (Cheng De-ju, 2015).
Directed Metalation Group (DMG) Applications
Benzenesulfonamide serves as a powerful DMG, with research highlighting its potential in the Directed ortho Metalation (DoM) methodology. This approach facilitates the synthesis of various heterocyclic compounds, showcasing the versatility of benzenesulfonamides in organic synthesis (Familoni, 2002).
properties
IUPAC Name |
4-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S2/c1-2-3-9-16(13-8-10-21(17,18)11-13)22(19,20)14-6-4-12(15)5-7-14/h4-7,13H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJIYAIMIVXPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.